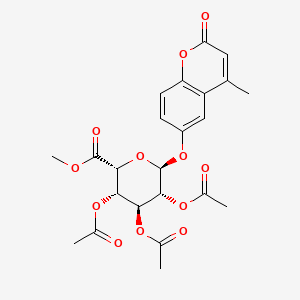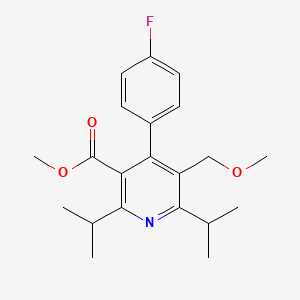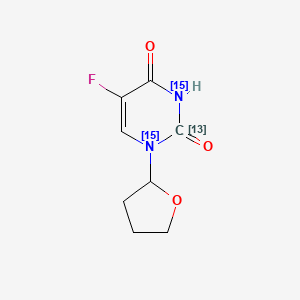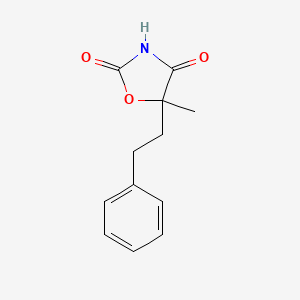
8-Methoxychlortetracycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxychlortetracycline is a natural product found in Actinomadura with data available.
Scientific Research Applications
In Vitro and In Vivo Characterization
A study by Cacciapuoti et al. (1987) compared the activities of three 8-methoxychlortetracyclines to other tetracyclines. They found that one of the derivatives, Sch 36969, demonstrated good activity against various bacteria including methicillin-resistant and -susceptible Staphylococci, Streptococci, and most anaerobic bacteria. This study highlighted the potency of Sch 36969 in comparison to other compounds, emphasizing its potential as an effective antibacterial agent (Cacciapuoti et al., 1987).
Antibiotic Production and Blocking Mutants
Smith et al. (1987) described the isolation of a strain of Actinomadura brunnea that produced 8-methoxychlortetracycline (Sch 36969) after being blocked in methylation. This study contributed to understanding the biosynthetic pathway of chlortetracyclines and the potential for producing specific derivatives (Smith et al., 1987).
Novel Tetracycline Antibiotic
Patel et al. (1987) discovered a new tetracycline, 4a-hydroxy-8-methoxychlortetracycline (Sch 34164), produced by a Dactylosporangium species. The addition of magnesium ions to the fermentation media was found to increase antibiotic titers. The identification of this new structure provided insights into the diversity of tetracycline antibiotics and their production (Patel et al., 1987).
Drug-DNA Adducts Detection
Santella et al. (1988) developed monoclonal antibodies that recognize 8-MOP-modified DNA. They established highly sensitive assays for quantifying DNA adducts in biological samples, which is significant for understanding the molecular mechanisms of 8-MOP's action in treatments like psoriasis and CTCL (Santella et al., 1988).
Nanosized Vesicle Delivery System
Kassem et al. (2017) investigated the enhancement of skin penetration and deposition of 8-MOP via niosomal vesicles. They aimed to increase local efficacy and safety by using these vesicles, which showed high entrapment efficiencies and nanometric diameters. This research suggests a promising approach for improving the delivery and therapeutic effectiveness of 8-MOP (Kassem et al., 2017).
Enhancement of Ocular Lens Detection
Lerman and Borkman (1977) developed a method for detecting 8-MOP in the ocular lens using phosphorescence spectra. This study is crucial for assessing the potential risks of 8-MOP in ocular health, especially in the context of its use in treating skin conditions (Lerman & Borkman, 1977).
properties
CAS RN |
110298-63-0 |
|---|---|
Molecular Formula |
C23H25ClN2O9 |
Molecular Weight |
508.908 |
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-8-methoxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C23H25ClN2O9/c1-22(33)7-5-8-16(26(2)3)18(29)13(21(25)32)20(31)23(8,34)19(30)11(7)17(28)12-9(27)6-10(35-4)15(24)14(12)22/h6-8,16,27-28,31,33-34H,5H2,1-4H3,(H2,25,32)/t7-,8-,16-,22-,23-/m0/s1 |
InChI Key |
LITNLJPOCNTUJW-QYPDEEGYSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C(=C(C=C4O)OC)Cl)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid)](/img/structure/B562059.png)
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)


![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)

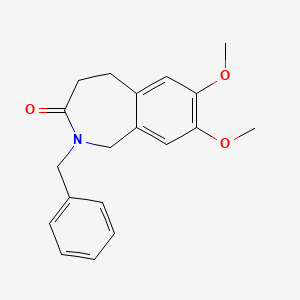
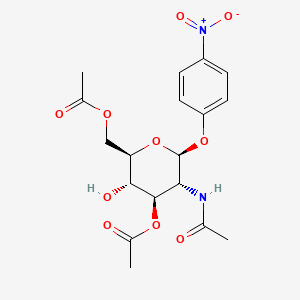
![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)
